2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

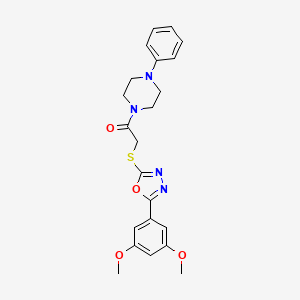

2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group. This heterocyclic moiety is connected via a thioether linkage to an ethanone group, which is further functionalized with a 4-phenylpiperazine substituent . The 3,5-dimethoxy groups on the phenyl ring may improve lipophilicity, while the 4-phenylpiperazine moiety is a common pharmacophore known to modulate solubility and receptor affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-28-18-12-16(13-19(14-18)29-2)21-23-24-22(30-21)31-15-20(27)26-10-8-25(9-11-26)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKLYVHFJCHDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of oxadiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.47 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a dimethoxyphenyl group and a thioether linkage, alongside a piperazine moiety. This unique configuration is anticipated to influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.47 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, revealing various pharmacological properties including:

- Antimicrobial Activity : Compounds in the oxadiazole family have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

- Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. In particular, compounds have been tested against several cancer types including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cells . The mechanism often involves the activation of apoptotic pathways and modulation of key oncogenic proteins.

- Kinase Inhibition : Molecular docking studies suggest that these compounds can act as inhibitors of various kinases such as EGFR and VEGFR-2, which are critical in cancer progression . The binding interactions are facilitated by hydrogen bonding and hydrophobic interactions with the active sites of these kinases.

Antimicrobial Activity

A study conducted on a series of synthesized oxadiazole derivatives demonstrated that compounds similar to This compound exhibited potent antibacterial activity against strains like Bacillus cereus and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics .

Anticancer Efficacy

In vitro assays showed that the compound induced cell cycle arrest at the G2/M phase in cancer cell lines at nanomolar concentrations. Flow cytometry results indicated increased levels of p53 expression and caspase activation, suggesting a robust apoptotic response .

The proposed mechanisms through which This compound exerts its biological effects include:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like EGFR and VEGFR-2.

- Induction of Apoptosis : Through modulation of apoptotic pathways involving caspases and p53 protein activation.

- Antimicrobial Mechanisms : Likely through disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, a related study highlighted the synthesis of 3,5-disubstituted oxadiazole derivatives that showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays against several cancer cell lines. The oxadiazole moiety is known to induce apoptosis in cancer cells, making it a candidate for further development. Studies indicate that compounds with similar structures have shown cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

| HeLa | 10.0 |

Case Studies

- Antimicrobial Efficacy : A recent study synthesized various derivatives based on the oxadiazole framework and tested them against multiple pathogens. The findings indicated that modifications to the piperazine group significantly influenced antimicrobial activity .

- Cytotoxicity Assays : In another investigation, compounds similar to 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone were evaluated for their cytotoxic effects on cancer cell lines. Results showed promising activity with low IC50 values across different cell types .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical and Pharmacological Properties

- Lipophilicity : The 3,5-dimethoxy groups in the target compound likely confer higher logP values compared to sulfonyl-containing analogues (e.g., and ), which are more polar due to the sulfonyl moiety.

- Metabolic Stability: The 4-phenylpiperazine group may reduce first-pass metabolism compared to non-piperazine analogues (e.g., 348146-30-5), as piperazines often resist oxidative degradation .

- Biological Activity: While highlights antiproliferative activity in sulfonylpiperazine-tetrazole derivatives, the target compound’s 1,3,4-oxadiazole core may exhibit distinct target selectivity. Oxadiazoles are known to interact with enzymes like cyclooxygenase or kinases, but specific data for this compound remain unexplored in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.